molecular formula C15H14O2 B2383357 2-Methyl-5-(4-methylphenyl)benzoic acid CAS No. 938074-64-7

2-Methyl-5-(4-methylphenyl)benzoic acid

Cat. No.: B2383357
CAS No.: 938074-64-7
M. Wt: 226.275
InChI Key: HYCSNDDSKGAZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(4-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H14O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the 2-position and a 4-methylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with 2-methylbenzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(4-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 2-methyl-5-(4-methylphenyl)benzyl alcohol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Methyl-5-(4-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but studies often focus on its effects on cellular signaling pathways and gene expression.

Comparison with Similar Compounds

    Benzoic Acid: A simpler structure with a single carboxylic acid group on the benzene ring.

    4-Methylbenzoic Acid: Similar structure but lacks the additional methyl group on the benzene ring.

    2-Methylbenzoic Acid: Similar structure but lacks the 4-methylphenyl group.

Uniqueness: 2-Methyl-5-(4-methylphenyl)benzoic acid is unique due to the presence of both a methyl group and a 4-methylphenyl group on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methyl-5-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(9-13)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCSNDDSKGAZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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